molecular formula C15H13N3O3S B12175904 8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12175904
M. Wt: 315.3 g/mol
InChI Key: AJFRXKCPPKLAOD-UHFFFAOYSA-N
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Description

8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with α-haloketones.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the quinoline and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Quinoline Derivatives: Compounds with a quinoline core that have diverse pharmacological properties.

Uniqueness

8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of a quinoline core, thiazole ring, and methoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-8-7-22-15(17-8)18-14(20)10-6-16-12-9(13(10)19)4-3-5-11(12)21-2/h3-7H,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

AJFRXKCPPKLAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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